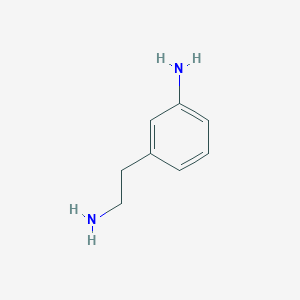

3-(2-Aminoethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminoethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQFYBCLMVVNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602828 | |

| Record name | 3-(2-Aminoethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76935-75-6 | |

| Record name | 3-(2-Aminoethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-aminoethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Aminoethyl)aniline: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 3-(2-Aminoethyl)aniline (CAS: 76935-75-6), a versatile bifunctional organic compound.[1][2] Possessing both an aromatic (aniline) and an aliphatic primary amine, this molecule presents a unique reactivity profile, making it a valuable building block in medicinal chemistry, materials science, and synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its chemical properties, experimental handling, and synthetic potential.

Core Molecular Identity and Physicochemical Properties

This compound, with the molecular formula C₈H₁₂N₂, is a substituted phenethylamine. The presence of two distinct amine functionalities on a single scaffold is the defining feature of its chemistry. The aliphatic amine on the ethyl chain exhibits typical alkylamine behavior, while the amine directly attached to the benzene ring displays the characteristic properties of an aniline.

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented below. It is important to note that reported values, particularly for boiling and melting points, can vary depending on the experimental conditions and purity.

| Property | Value | Source(s) |

| CAS Number | 76935-75-6 | [1] |

| Molecular Formula | C₈H₁₂N₂ | [3][2] |

| Molecular Weight | 136.19 g/mol | [2] |

| Appearance | Solid; Colorless to light yellow crystal | [][1] |

| Boiling Point | 278.9 °C at 760 mmHg; 180 °C at 14 Torr | [][1] |

| Density | 1.062 g/cm³ | [] |

| Flash Point | 144.4 °C | [1][5] |

| pKa (Predicted) | 9.99 ± 0.10 | [1][5] |

| Refractive Index | 1.595 | [1][5] |

Spectroscopic Profile: A Guide to Structural Confirmation

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The distinct electronic environments of the two amino groups and the substituted aromatic ring give rise to a characteristic spectral signature.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for both primary amine functionalities.

-

N-H Stretching: As a molecule with two primary amine groups (R-NH₂), four N-H stretching bands are expected in the 3500-3300 cm⁻¹ region.[6][7] The aromatic amine (aniline) N-H stretches will appear alongside the aliphatic amine N-H stretches, typically as a pair of sharp bands for the asymmetric and symmetric modes of each group.[6][7]

-

N-H Bending: A primary amine N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.[7]

-

C-N Stretching: The aromatic C-N stretch is typically stronger and at a higher wavenumber (1335-1250 cm⁻¹) than the aliphatic C-N stretch (1250-1020 cm⁻¹).[7]

-

Aromatic C-H Bending: Out-of-plane ("oop") C-H bending bands in the 900-675 cm⁻¹ region will indicate the 1,3- (meta) substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structural elucidation.

-

¹H NMR:

-

Aromatic Protons (δ ≈ 6.5-7.2 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted ring.

-

Amine Protons (-NH₂): The signals for the N-H protons of both amines will appear as broad singlets that can vary in chemical shift (typically δ ≈ 1-5 ppm) depending on concentration and solvent.[6][8] Their identity can be confirmed by their disappearance from the spectrum upon D₂O exchange.[6]

-

Ethyl Chain Protons (-CH₂CH₂-): The two methylene groups will appear as two distinct signals, likely triplets, in the δ ≈ 2.5-3.0 ppm range. The protons alpha to the nitrogen are deshielded and will appear further downfield.[6]

-

-

¹³C NMR:

-

Aromatic Carbons (δ ≈ 110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the aniline nitrogen (C-NH₂) will be significantly shielded, while the carbon attached to the ethyl group will also show a characteristic shift.

-

Aliphatic Carbons (δ ≈ 30-50 ppm): Two signals corresponding to the methylene carbons of the ethyl chain will be present. The carbon adjacent to the aliphatic amine nitrogen will be deshielded relative to the other.[6]

-

Mass Spectrometry (MS)

The nitrogen rule in mass spectrometry is a useful diagnostic tool; a molecule with an even number of nitrogen atoms, such as this compound, will have an even nominal molecular weight for its molecular ion (M⁺).[8] The primary fragmentation pathway is typically alpha-cleavage adjacent to the amine groups.

Chemical Reactivity: A Tale of Two Amines

The synthetic utility of this compound stems from the differential reactivity of its two nucleophilic centers and the activated aromatic ring.

Caption: Reactivity map of this compound.

Nucleophilicity of the Amino Groups

The aliphatic primary amine of the ethyl group is a significantly stronger base and a more potent nucleophile than the aromatic amine. This is a critical insight for synthetic planning. The lone pair of electrons on the aniline nitrogen is delocalized into the π-system of the benzene ring, reducing its availability for donation.[9] This differential reactivity allows for selective functionalization. For example, reactions with acyl chlorides, acid anhydrides, or alkyl halides under controlled conditions will preferentially occur at the more nucleophilic aliphatic amine.[10]

Reactions of the Aromatic Ring

The aniline moiety is a powerful activating group, directing electrophilic aromatic substitution to the positions ortho and para to itself (C2, C4, and C6).[9]

-

Halogenation: Reaction with reagents like Br₂ proceeds rapidly and can lead to polysubstitution. To achieve monosubstitution, the high reactivity of the amino group must be tempered, typically by first converting it to an amide (e.g., an acetanilide), which is a less powerful activating group.[9]

-

Nitration/Sulfonation: Direct nitration or sulfonation can be complicated by the basicity of the amino group, which can be protonated under strong acidic conditions, forming a deactivating -NH₃⁺ group. Again, protection of the amino group as an amide is the standard protocol to overcome this.[9]

-

Friedel-Crafts Reactions: These reactions are generally unsuccessful with anilines because the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring.[9]

Reactions of the Aniline Moiety

The aromatic amine can undergo diazotization when treated with nitrous acid (HNO₂) at low temperatures to form a stable arenediazonium salt.[9] This intermediate is exceptionally useful as it can be subsequently replaced by a wide variety of substituents via Sandmeyer or related reactions, providing access to a vast array of derivatives.

Applications in Research and Drug Development

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, serving as key components in drugs ranging from sulfonamide antibiotics to kinase inhibitors.[11] this compound combines the aniline motif with a phenethylamine backbone, another privileged structure in pharmacology.

-

Scaffold for Kinase Inhibitors: The aniline scaffold is a common feature in many approved kinase inhibitors, where the amino group often acts as a critical hydrogen bond donor or acceptor in the ATP-binding pocket.[12] The ethylamine side chain provides a versatile vector for introducing additional pharmacophores to enhance potency and explore different regions of the kinase active site.[12]

-

Building Block for Novel Heterocycles: The two amine groups can be used in condensation reactions to construct complex heterocyclic systems, which are of perennial interest in drug discovery.

-

Linker in Conjugate Chemistry: The molecule can serve as a linker in the development of antibody-drug conjugates (ADCs) or other targeted delivery systems, with one amine functionalized for payload attachment and the other for conjugation to the targeting moiety.[]

Safety and Handling

As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. This compound is a hazardous chemical and must be handled with appropriate care.

-

GHS Hazard Statements: The compound is classified as harmful if swallowed and may cause respiratory irritation.[3][13] It is also reported to cause severe skin burns and eye damage.[3][14]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood.[15] Wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[14]

-

Handling and Storage: Avoid breathing vapors or dust.[15] Keep the container tightly closed and store it in a dry, cool, and well-ventilated area, away from strong oxidizing agents and acids.[14][15]

-

Emergency Procedures: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[14][15] If inhaled, move the person to fresh air.[14] If swallowed, rinse the mouth but do not induce vomiting; call a poison center or doctor immediately.[14][16]

Experimental Protocol: Selective N-Acetylation

This protocol describes the selective acetylation of the more nucleophilic aliphatic amine. This is a common first step to differentiate the two amino groups for subsequent synthetic transformations.

Caption: Workflow for selective N-acetylation.

Objective: To synthesize N-(2-(3-aminophenyl)ethyl)acetamide.

Rationale:

-

Solvent Choice: Dichloromethane (DCM) is an excellent, relatively non-polar solvent for this reaction that dissolves the starting material and is unreactive towards the reagents.

-

Temperature Control: The reaction is initiated at 0 °C to control the initial exotherm upon adding the highly reactive acetic anhydride, minimizing potential side reactions.

-

Reagent Stoichiometry: Using one equivalent of acetic anhydride is key to achieving mono-acylation at the more reactive aliphatic amine. An excess would lead to di-acylation.

-

Work-up: The aqueous sodium bicarbonate wash (quenching) neutralizes the acetic acid byproduct and removes any unreacted acetic anhydride.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (approx. 0.1 M concentration).

-

Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Reagent Addition: Add acetic anhydride (1.0 eq.) dropwise via syringe over 5-10 minutes. Ensure the temperature does not rise significantly.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully add saturated aqueous sodium bicarbonate solution to the flask and stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with fresh portions of DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure N-(2-(3-aminophenyl)ethyl)acetamide.

-

Confirmation: Confirm the structure and purity of the final product using ¹H NMR, IR, and mass spectrometry, noting the appearance of an amide carbonyl stretch in the IR (≈1650 cm⁻¹) and an acetyl methyl singlet in the ¹H NMR (≈2.0 ppm).

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(2-aminoethyl)aniline. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet: (S)-3-(1-Aminoethyl)aniline. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Reactions of Arylamines. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

-

Bloom Tech. (2025). Can Aniline Be Used In Drug Development?. Retrieved from [Link]

-

Jackowski, K., et al. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

-

Zgrzebnicki, M., et al. (2020). Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application. MDPI. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

- Google Patents. (n.d.). CN109438252B - A kind of synthesis technique of tris(2-aminoethyl)amine.

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

Chemguide. (n.d.). Amines as Nucleophiles. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. bloomtechz.com [bloomtechz.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. angenechemical.com [angenechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 3-(2-Aminoethyl)aniline (CAS: 76935-75-6): Properties, Synthesis, and Applications in Drug Discovery

Section 1: Introduction

3-(2-Aminoethyl)aniline is a bifunctional organic molecule possessing both a primary aromatic amine (the aniline moiety) and a primary aliphatic amine (the aminoethyl side chain).[][2] This unique structural arrangement provides two distinct points for chemical modification, making it a highly versatile building block in synthetic chemistry. Its CAS Registry Number is 76935-75-6.[2][3][4][5] For researchers and professionals in drug development, this compound represents a valuable scaffold. The aniline core is a well-established pharmacophore found in numerous approved drugs, particularly in the realm of kinase inhibitors, while the flexible ethylamine chain offers a prime site for conjugation or modification to fine-tune pharmacokinetic properties.[6][7]

This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, spectroscopic characterization, synthetic pathways, key chemical reactions, and its strategic application in modern medicinal chemistry, balanced with critical safety and handling protocols.

Section 2: Physicochemical and Structural Properties

The compound typically presents as a solid or a yellow to brown sticky oil.[][2] Its dual amine functionality dictates its chemical behavior, including its basicity and solubility characteristics. It is soluble in alcohols, ethers, and acidic solutions, but only slightly soluble in water.[8]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 76935-75-6 | [2][3][5] |

| Molecular Formula | C₈H₁₂N₂ | [][5] |

| Molecular Weight | 136.19 g/mol | [][5] |

| IUPAC Name | This compound | [][4] |

| Appearance | Solid; Yellow to Brown Sticky Oil/Semi-Solid | [][2] |

| Boiling Point | 278.9 °C at 760 mmHg | [][8] |

| Density | 1.062 g/cm³ | [] |

| pKa (Predicted) | 9.99 ± 0.10 | [8] |

| Vapor Pressure | 0.004 mmHg at 25°C | [2][8] |

| Refractive Index | 1.595 | [2][8] |

Structural Identifiers:

-

SMILES: C1=CC(=CC(=C1)N)CCN[][4]

-

InChI: InChI=1S/C8H12N2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5,9-10H2[][4]

Section 3: Spectroscopic and Analytical Characterization

Verifying the identity and purity of this compound is paramount. Standard spectroscopic techniques provide a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra are not available in the cited literature, the expected NMR signals can be predicted based on the molecular structure.

-

¹H NMR: The spectrum would be characterized by distinct regions. Aromatic protons on the benzene ring (positions 2, 4, 5, and 6) would appear in the downfield region (~6.5-7.2 ppm). The two methylene groups (-CH₂-CH₂-) of the ethyl chain would present as two triplets in the aliphatic region (~2.5-3.0 ppm). The protons of the two amine groups (-NH₂) would appear as broad singlets, with their chemical shift being concentration and solvent dependent.

-

¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons, with the carbon attached to the aniline nitrogen (C3) being the most shielded. Two signals corresponding to the aliphatic methylene carbons would be present in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. As a primary amine, it will exhibit characteristic N-H stretching bands.[9]

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |

| 3450-3250 | Primary Amine (Ar-NH₂, R-NH₂) | N-H Stretch | Two sharp-to-medium bands |

| 3100-3000 | Aromatic C-H | C-H Stretch | Medium to weak bands |

| 2960-2850 | Aliphatic C-H | C-H Stretch | Medium to strong bands |

| 1650-1580 | Primary Amine | N-H Bend (Scissoring) | Medium to strong, sharp band |

| 1600, 1475 | Aromatic Ring | C=C Stretch | Two sharp bands of variable intensity |

| 1335-1250 | Aromatic Amine | C-N Stretch | Strong band |

| 1250-1020 | Aliphatic Amine | C-N Stretch | Medium to weak band |

| 910-665 | Primary/Secondary Amine | N-H Wag | Strong, broad band |

Mass Spectrometry (MS)

In electron ionization (EI-MS), the molecular ion peak [M]⁺ would be expected at m/z = 136. Key fragmentation patterns would likely involve the cleavage of the C-C bond between the ethyl group and the benzene ring, leading to characteristic fragments. High-resolution mass spectrometry can confirm the elemental composition. Predicted collision cross-section data for various adducts, such as [M+H]⁺ and [M+Na]⁺, are also available.[10]

Analytical Workflow for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of aniline derivatives.[11] A reverse-phase method with UV detection is typically effective.

Sources

- 2. Page loading... [wap.guidechem.com]

- 3. 3-(2-AMINO-ETHYL)-ANILINE | 76935-75-6 [m.chemicalbook.com]

- 4. This compound | C8H12N2 | CID 20134827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. chembk.com [chembk.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. PubChemLite - this compound (C8H12N2) [pubchemlite.lcsb.uni.lu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Molecular Weight and Physicochemical Characterization of 3-(2-Aminoethyl)aniline for Pharmaceutical Research

An in-depth technical guide by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of 3-(2-Aminoethyl)aniline, a critical chemical intermediate in contemporary drug discovery and development. The primary focus is the precise determination and verification of its molecular weight, supplemented by an in-depth exploration of its core physicochemical properties. This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only foundational data but also the causal reasoning behind analytical methodology choices. It includes validated protocols for characterization, discusses the compound's strategic importance as a versatile scaffold, and outlines essential safety and handling procedures. The integration of detailed experimental workflows and data presentation aims to uphold the highest standards of scientific integrity and practical applicability in a laboratory setting.

Introduction to this compound

This compound is a bifunctional organic molecule belonging to the aniline family of compounds. Its structure is characterized by a primary aniline amine on a benzene ring and a primary aliphatic amine on an ethyl side chain at the meta-position. This dual functionality makes it a highly versatile and valuable building block in organic synthesis.[1] In the pharmaceutical industry, aniline scaffolds are foundational for developing a wide array of therapeutics, including antibiotics, analgesics, and targeted kinase inhibitors.[2][3] The strategic placement of two distinct amine groups on this compound offers medicinal chemists multiple, regiochemically-defined points for modification, enabling the systematic construction of compound libraries to explore structure-activity relationships (SAR) for novel drug candidates.[4]

Caption: Chemical structure of this compound.

Core Physicochemical Properties

Accurate characterization of a compound begins with its fundamental physicochemical properties. The molecular weight is a cornerstone of this data, directly impacting stoichiometric calculations, analytical interpretations, and regulatory submissions. It is crucial to distinguish between the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the most abundant isotope of each element). The former is used for bulk material handling, while the latter is essential for high-resolution mass spectrometry.

All critical identifying and quantitative data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [5][] |

| CAS Number | 76935-75-6 | [5][7][8] |

| Molecular Formula | C₈H₁₂N₂ | [5][][7] |

| Molecular Weight (Average) | 136.19 g/mol | [5][][7] |

| Monoisotopic Mass | 136.100048391 Da | [5] |

| Appearance | Solid | [][8] |

| Boiling Point | 278.9 °C at 760 mmHg | [] |

| Density | 1.062 g/cm³ | [] |

| SMILES | C1=CC(=CC(=C1)N)CCN | [5][] |

| InChIKey | LJQFYBCLMVVNAQ-UHFFFAOYSA-N | [5][] |

Analytical Methodologies for Molecular Weight Verification and Characterization

In a drug development context, simply knowing the theoretical molecular weight is insufficient. It must be empirically verified to confirm the identity and purity of the synthesized or procured material. This section details the standard analytical workflows for this purpose.

Mass Spectrometry (MS): The Definitive Method

Expertise & Causality: Mass spectrometry is the unequivocal gold standard for determining the molecular weight of a compound. For a molecule like this compound, High-Resolution Mass Spectrometry (HRMS) is particularly powerful. Unlike unit-resolution MS, HRMS provides a mass measurement with high precision (typically to four decimal places), which allows for the unambiguous determination of the elemental formula. This serves as a definitive confirmation of the compound's identity, distinguishing it from potential isomers or impurities. Electrospray ionization (ESI) is the preferred ionization technique as it is a "soft" method that minimizes fragmentation and predominantly produces the protonated molecular ion, [M+H]⁺.

Experimental Protocol: ESI-TOF HRMS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is critical for promoting protonation and enhancing the ESI signal.

-

-

Instrumentation:

-

Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Calibrate the instrument immediately prior to analysis using a known calibration standard to ensure high mass accuracy.

-

-

Analysis:

-

Infuse the sample solution directly or via a liquid chromatography system into the ESI source in positive ion mode.

-

Acquire data over a mass range of m/z 50-500.

-

-

Data Interpretation (Self-Validating System):

-

Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺.

-

Theoretical m/z: The calculated exact mass of the [C₈H₁₃N₂]⁺ ion is 137.1073.

-

Validation: The experimentally observed m/z should be within a narrow tolerance (typically <5 ppm) of the theoretical value. For example, an observed mass of 137.1070 would correspond to a mass error of approximately 2.2 ppm, confirming the elemental composition of C₈H₁₂N₂.

-

Caption: Workflow for molecular weight verification via HRMS.

Chromatographic Purity Assessment

Expertise & Causality: While chromatography does not directly measure molecular weight, techniques like HPLC and GC are indispensable for assessing the purity of the analyte.[9][10][11] An accurate molecular weight determination is meaningless if the sample is impure. HPLC with UV detection is well-suited for non-volatile, polar compounds like anilines.[11] The presence of a single, sharp, and symmetrical peak at the expected retention time provides strong evidence of a pure compound, thereby validating that the mass observed in MS corresponds to the compound of interest and not a co-eluting impurity.

Experimental Protocol: Reverse-Phase HPLC-UV

-

System Preparation:

-

HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

-

Method:

-

Set a flow rate of 1.0 mL/min.

-

Use a gradient elution, for example: 5% B to 95% B over 15 minutes.

-

Set the UV detector to monitor at a wavelength where the aniline chromophore absorbs, typically around 254 nm.

-

Inject 10 µL of the 1 mg/mL stock solution.

-

-

Data Interpretation (Self-Validating System):

-

Expected Result: A single major peak should be observed in the chromatogram.

-

Validation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. For use in drug development, purity should typically exceed 95-98%. This confirms that the sample is sufficiently pure for subsequent applications and that the MS data is reliable.

-

Relevance in Drug Development and Medicinal Chemistry

The structural attributes of this compound make it an attractive starting point for creating novel therapeutics. The aniline nitrogen and the ethylamine nitrogen possess different chemical properties (aromatic vs. aliphatic), allowing for selective chemical reactions.

-

Scaffold for Kinase Inhibitors: The aniline moiety is a well-established "hinge-binding" element in many FDA-approved kinase inhibitors.[4] The amino group can form critical hydrogen bonds within the ATP-binding pocket of a target kinase. The ethylamine tail provides a vector for introducing additional pharmacophoric groups to enhance potency and selectivity by probing other regions of the active site.[4]

-

Versatile Intermediate: The two primary amines can be functionalized through various reactions such as acylation, sulfonylation, or reductive amination to build molecular complexity rapidly. This allows for the efficient generation of a library of derivatives for screening against biological targets.

Caption: Role of this compound as a versatile drug discovery scaffold.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification: [5]

-

Acute Toxicity, Oral: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

-

Serious Eye Damage/Irritation: Causes serious eye damage.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Handling Procedures: [12][13][14]

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A flame-resistant lab coat is required.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Disposal: Dispose of waste in a dedicated, labeled hazardous waste container according to institutional and local regulations.

Storage:

-

Store in a tightly sealed container.[12]

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[12]

Conclusion

The molecular weight of this compound is definitively established as 136.19 g/mol (average mass) and 136.100048391 Da (monoisotopic mass).[5][][7] This fundamental property, when verified through rigorous analytical techniques like high-resolution mass spectrometry and supported by chromatographic purity analysis, provides the foundation for its reliable use in research and development. Its bifunctional nature renders it a highly valuable and versatile intermediate, particularly for the synthesis of targeted therapeutics in modern drug discovery programs. Adherence to strict safety protocols is mandatory when handling this compound to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

References

-

This compound | C8H12N2 | CID 20134827 - PubChem. National Center for Biotechnology Information. [Link]

-

This compound - LookChem. LookChem. [Link]

-

This compound - ChemBK. ChemBK. [Link]

-

Method 8131: Aniline and Selected Derivatives by Gas Chromatography - EPA. U.S. Environmental Protection Agency. [Link]

-

Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application - MDPI. MDPI. [Link]

- CN109516919A - A kind of preparation method of three (2- amino-ethyl) amine - Google Patents.

-

Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. [Link]

-

4-(2-AMINOETHYL)ANILINE | CAS 13472-00-9 - Matrix Fine Chemicals. Matrix Fine Chemicals. [Link]

-

Can Aniline Be Used In Drug Development? - Bloom Tech. Bloom Tech. [Link]

- CN109438252B - A kind of synthesis technique of tris(2-aminoethyl)amine - Google Patents.

-

Aniline synthesis by amination (arylation) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Aniline, 3-ethyl- - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Experiment Estimation of Amino Groups - Scribd. Scribd. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. news.umich.edu [news.umich.edu]

- 3. bloomtechz.com [bloomtechz.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C8H12N2 | CID 20134827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound|lookchem [lookchem.com]

- 9. epa.gov [epa.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis of 3-(2-Aminoethyl)aniline for Drug Discovery and Development

Abstract

3-(2-Aminoethyl)aniline is a key bifunctional molecule widely employed as an intermediate in the synthesis of pharmaceuticals, dyes, and other high-value organic compounds.[1] Its structure, featuring both a primary aliphatic amine and an aromatic amine, offers versatile handles for chemical modification. This technical guide provides an in-depth analysis of the principal synthetic routes to this compound (CAS: 76935-75-6), designed for researchers, chemists, and process development professionals. We will dissect the causality behind strategic choices in each pathway, offer detailed, field-proven protocols, and compare methodologies to guide selection for both laboratory-scale and industrial applications.

Introduction and Retrosynthetic Analysis

The synthesis of this compound, C₈H₁₂N₂, presents a classic challenge in organic synthesis: the selective installation and manipulation of two distinct amine functionalities.[2][] A successful strategy must efficiently construct the phenethylamine backbone while ensuring the final product contains both the aniline and the ethylamine moieties in their desired free-amine forms.

A retrosynthetic analysis reveals two primary strategic disconnections. The most logical and industrially relevant approach involves the late-stage formation of the aromatic amine via the reduction of a nitro group. This strategy leverages the stability and accessibility of nitroaromatic precursors.

Diagram 1: Core Retrosynthetic Strategies A high-level overview of the primary disconnection points for synthesizing the target molecule.

This guide will focus on Strategy A , the reduction of a 3-nitrophenethylamine intermediate, as it represents the most robust and well-documented pathway. We will explore its synthesis from 3-nitro-β-nitrostyrene and detail the various methods for the critical final reduction step.

Synthesis Method 1: Catalytic Hydrogenation of 3-Nitrophenethylamine

This two-step approach is arguably the most efficient and scalable route. It begins with the synthesis of a nitrostyrene intermediate, which is then reduced to form 3-nitrophenethylamine. The final step is the selective reduction of the aromatic nitro group.

Step 1: Synthesis of 3-Nitro-β-nitrostyrene via Henry Reaction

The Henry reaction, or nitroaldol reaction, provides a reliable method for forming the carbon-carbon bond of the ethyl side chain. It involves the condensation of 3-nitrobenzaldehyde with nitromethane.

-

Causality and Mechanism: This reaction is base-catalyzed, where a base deprotonates nitromethane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. The resulting nitro-aldol adduct is prone to dehydration under the reaction conditions, especially with mild heating, to yield the conjugated 3-nitro-β-nitrostyrene. The strong electron-withdrawing nature of the two nitro groups drives the elimination of water to form the stable styrenic double bond.

Step 2: Reduction of 3-Nitro-β-nitrostyrene to 3-Nitrophenethylamine

This reduction requires converting both the alkene and the aliphatic nitro group to a saturated ethylamine chain while leaving the aromatic nitro group intact.

-

Reagent Choice & Rationale:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing both functional groups simultaneously.[4] It is highly effective on a lab scale but presents significant safety and scalability challenges due to its extreme reactivity with protic solvents and moisture.[5]

-

Catalytic Hydrogenation: This method can also be used, but controlling the selectivity to avoid reduction of the aromatic nitro group can be challenging and may require careful catalyst and condition screening. Borane reductions are another alternative, though less common.[6][7]

-

Step 3: Reduction of 3-Nitrophenethylamine to this compound

This is the final and critical transformation. The choice of reducing agent is dictated by factors such as scale, available equipment, and tolerance of other functional groups.

-

Principle: The goal is the selective reduction of the aromatic nitro group to a primary amine.

-

Method A: Catalytic Hydrogenation

-

Mechanism & Expertise: This is the preferred industrial method.[8] The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂).[9][10] The substrate adsorbs to the catalyst surface, where molecular hydrogen (H₂), also adsorbed and activated by the metal, is transferred in a stepwise manner to the nitro group, ultimately yielding the aniline. The choice of solvent (e.g., ethanol, methanol, ethyl acetate) is critical for substrate solubility and catalyst performance.[11] Acidic conditions can sometimes accelerate the reaction but may require a final neutralization step.[6][7]

-

Trustworthiness: This method is highly reliable, typically proceeds with high yield and selectivity, and generates water as the only byproduct, aligning with green chemistry principles.[12] The primary risk is over-reduction or side reactions if the catalyst is not selective or if reaction conditions are too harsh.[13]

-

-

Method B: Metal-Acid Reduction

-

Mechanism & Expertise: A classic and robust laboratory method involves the use of a metal, such as iron (Fe), tin(II) chloride (SnCl₂), or zinc (Zn), in an acidic medium like hydrochloric acid or acetic acid.[5][9][14] The mechanism involves single electron transfer from the metal to the nitro group, which becomes protonated by the acid. This process is repeated until the amine is formed.

-

Trustworthiness: While effective, this method generates stoichiometric amounts of metal salt waste, which can complicate purification. The workup requires careful neutralization and extraction to isolate the product. It is less atom-economical than catalytic hydrogenation but avoids the need for specialized high-pressure equipment.

-

Diagram 2: Overall Synthesis Workflow via Catalytic Hydrogenation A step-by-step flowchart of the primary synthesis route.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Protocol 1: Synthesis of 3-Nitrophenethylamine (via LiAlH₄)

-

Setup: Equip a dry, three-necked round-bottom flask with a dropping funnel, a reflux condenser under a nitrogen atmosphere, and a magnetic stirrer.

-

Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF) and cool the mixture to 0 °C in an ice bath.

-

Addition: Dissolve 3-nitro-β-nitrostyrene (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Workup: Filter the resulting granular precipitate (aluminum salts) and wash it thoroughly with THF or ethyl acetate.

-

Isolation: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-nitrophenethylamine, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Synthesis of this compound (via Catalytic Hydrogenation)

-

Setup: To a hydrogenation vessel (e.g., Parr shaker), add 3-nitrophenethylamine (1.0 eq.) and a suitable solvent such as ethanol or methanol.

-

Catalyst: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd basis) under an inert atmosphere. Caution: Pd/C can be pyrophoric.

-

Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen (typically 3-4 atm or ~50 psi).[4]

-

Reaction: Begin vigorous stirring or shaking. The reaction is often exothermic, and the uptake of hydrogen can be monitored by the pressure gauge. The reaction is typically complete in 2-6 hours.

-

Workup: Once hydrogen uptake ceases, carefully vent the vessel and purge with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Caution: The catalyst-Celite pad may be pyrophoric and should be kept wet until properly quenched or disposed of.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be purified by vacuum distillation or by dissolving in an appropriate solvent, treating with HCl to precipitate the dihydrochloride salt, which can be filtered and recrystallized. The free base can be regenerated by treatment with a strong base.[7][15]

Comparison of Final Reduction Methods

| Feature | Catalytic Hydrogenation (Pd/C, H₂) | Metal-Acid Reduction (Fe/HCl) |

| Yield | Excellent (>90%) | Good to Very Good (75-90%) |

| Scalability | Excellent; preferred industrial method.[8] | Limited by workup and waste streams. |

| Safety | Requires handling of flammable H₂ gas and potentially pyrophoric catalysts. Requires specialized pressure equipment. | Generates flammable H₂ in situ. Involves strong acids. Less risk of runaway reaction. |

| Reagents/Cost | Higher initial catalyst cost, but catalyst can sometimes be recycled. | Inexpensive, readily available reagents. |

| Workup | Simple filtration to remove catalyst. | Tedious; requires neutralization, extraction, and management of large volumes of aqueous waste containing metal salts. |

| Green Chemistry | High atom economy; water is the only byproduct. | Poor atom economy; generates significant metal waste. |

| Selectivity | Very high for nitro group reduction. Can be sensitive to other reducible groups (e.g., halides, benzylic ethers).[5] | Generally good selectivity for nitro groups. Tolerant of many other functional groups. |

Conclusion and Authoritative Grounding

The synthesis of this compound is most effectively achieved via the reduction of 3-nitrophenethylamine. For scalability, cleanliness, and efficiency, catalytic hydrogenation stands as the superior method, aligning with modern principles of sustainable chemistry.[5][12] While requiring specialized equipment, the process is robust and high-yielding. For laboratory-scale synthesis where high-pressure apparatus is unavailable, traditional metal-acid reduction remains a viable and dependable alternative, provided the challenges of waste disposal and purification are addressed.[9] The choice between these authoritative methods ultimately depends on the specific constraints and goals of the research or development team.

References

-

Reductive amination - Wikipedia. [Link]

-

This compound - ChemBK. [Link]

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - Wiley Online Library. [Link]

-

Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - Erowid. [Link]

-

Nitro Reduction - Common Conditions - Organic Chemistry Data. [Link]

-

This compound | C8H12N2 - PubChem. [Link]

-

Synthesis of Phenethylamines by Hydrogenation of ß-Nitrostyrenes - Designer-Drug.com. [Link]

-

Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - Erowid. [Link]

-

Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Royal Society of Chemistry. [Link]

-

A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride - Taylor & Francis Online. [Link]

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed. [Link]

-

Reduction of nitro compounds - Wikipedia. [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds - Google P

-

What method can be used for reduction of aryl nitro group? - ResearchGate. [Link]

- Hydrogenation of nitro compounds to amines and catalyst therefor - Google P

- A kind of synthesis technique of tris(2-aminoethyl)

-

Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application - MDPI. [Link]

-

Aniline synthesis by amination (arylation) - Organic Chemistry Portal. [Link]

- A kind of preparation method of three (2- amino-ethyl)

-

One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride - ChemRxiv. [Link]

-

Synthesis of 4-nitro-2-chloro-N-(β-aminoethyl) aniline - PrepChem.com. [Link]

- Preparation of tris(2-aminoethyl)

- Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib - Google P

-

Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - National Institutes of Health (NIH). [Link]

-

Industrial processes for manufacturing amines - ResearchGate. [Link]

-

Purify and dry aniline? : r/chemistry - Reddit. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C8H12N2 | CID 20134827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Low-Temp Hydrogenation of Nitrostyrenes to Phenethylamines [designer-drug.com]

- 7. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. researchgate.net [researchgate.net]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 14. CN103804201A - Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib - Google Patents [patents.google.com]

- 15. reddit.com [reddit.com]

A Comprehensive Safety and Handling Guide for 3-(2-Aminoethyl)aniline for Research Applications

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 3-(2-Aminoethyl)aniline (CAS: 76935-75-6). It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a chemical intermediate. The information herein is synthesized from authoritative safety data sheets and toxicological databases to ensure the highest degree of accuracy and practical utility in a laboratory setting.

Section 1: Chemical and Physical Identity

This compound is an organic compound featuring both a primary aliphatic amine and an aromatic amine.[1] This bifunctional nature makes it a versatile building block in organic synthesis. However, these same functional groups are responsible for its significant hazardous properties. A clear understanding of its physical and chemical properties is the foundation of a robust safety protocol.

| Property | Value | Source(s) |

| CAS Number | 76935-75-6 | [][3][4] |

| Molecular Formula | C₈H₁₂N₂ | [1][][4] |

| Molecular Weight | 136.19 g/mol | [1][] |

| Appearance | Colorless to light yellow crystal or solid. May also present as a viscous liquid. | [][3] |

| Boiling Point | 278.9 °C at 760 mmHg; 180 °C at 14 Torr | [][3] |

| Density | 1.062 g/cm³ | [][3] |

| Flash Point | 144.4 °C | [3] |

| Solubility | Soluble in alcohol, ether, and acidic solutions; slightly soluble in water. | [3] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Its primary hazards are corrosivity, acute toxicity, and severe irritation.[1] The signal word associated with this chemical is Danger .[1] The causality behind this classification stems from its ability to readily react with and denature proteins and lipids in biological tissues, leading to chemical burns and systemic toxicity upon absorption.

Caption: GHS Pictograms indicating corrosive and irritant/harmful properties.

Hazard and Precautionary Statements:

| Code | Statement | Source(s) |

| H302 | Harmful if swallowed. | [1][5] |

| H314 | Causes severe skin burns and eye damage. | [1] |

| H315 | Causes skin irritation. | [5][6] |

| H319 | Causes serious eye irritation. | [5][6] |

| H332 | Harmful if inhaled. | [5] |

| H335 | May cause respiratory irritation. | [1][5][6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5][7] |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [7] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][7] |

| P405 | Store locked up. | [7] |

Note: While some sources classify the compound as causing skin and eye irritation (H315/H319), the more severe classification of causing severe skin burns and eye damage (H314) is also reported and should be considered the guiding principle for safety protocols.[1]

Section 3: Toxicological Profile and Routes of Exposure

The toxicity of this compound is a direct consequence of its chemical reactivity. Exposure can lead to both localized corrosive effects and systemic toxicity.

-

Inhalation: Inhalation of vapors or aerosols can cause severe irritation to the respiratory tract, leading to coughing, shortness of breath, and inflammation.[8] In serious cases, chemical burns to the mucous membranes and lung edema can occur.[8][9]

-

Skin Contact: This is a primary route of exposure. The compound is corrosive and can cause severe chemical burns upon direct contact.[1][8] It is toxic if absorbed through the skin and may lead to systemic effects.[9] Contaminated clothing must be removed immediately to prevent prolonged contact.[8]

-

Eye Contact: Direct contact with the eyes will cause severe burns and can lead to permanent eye damage, including blindness.[1][8][10] Vapors and mists are also extremely irritating.[8]

-

Ingestion: Ingestion is harmful and can cause chemical burns to the mouth, throat, and gastrointestinal tract.[8][9] Systemic absorption can lead to methemoglobinemia, a condition where hemoglobin is unable to transport oxygen effectively, resulting in a form of oxygen starvation.[8]

Section 4: Emergency Protocols and First-Aid Measures

A rapid and informed response to an exposure incident is critical to minimizing injury. All laboratory personnel working with this compound must be familiar with these procedures and the location of emergency equipment.

Caption: Workflow for responding to a chemical exposure event.

Step-by-Step First-Aid Protocols:

-

If Inhaled: Immediately remove the individual from the contaminated area to fresh air.[5] If breathing is difficult or has stopped, trained personnel should administer artificial respiration.[10] Keep the person warm and at rest.[8] Seek immediate medical attention.[10]

-

In Case of Skin Contact: Speed is essential. Immediately take off all contaminated clothing, including footwear.[8] Flush the affected skin area with large amounts of water, using a safety shower if available, for at least 15-20 minutes.[7][8] Seek immediate medical attention.[7]

-

In Case of Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15-20 minutes.[7][8] Ensure complete irrigation by occasionally lifting the upper and lower lids.[8] Remove contact lenses if present and easy to do so.[7] Urgent medical attention is required.[8]

-

If Swallowed: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth thoroughly with water and have them drink one or two glasses of water to dilute the chemical.[11] Call a poison control center or physician immediately.[7]

Section 5: Laboratory Handling and Engineering Controls

Proactive safety measures are paramount. The following controls and practices are mandatory when handling this compound.

-

Engineering Controls: All work involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[12] An operational eyewash station and safety shower must be immediately accessible in the work area.[12]

-

Personal Protective Equipment (PPE): A risk assessment dictates the final PPE, but the minimum requirements are:

-

Eye and Face Protection: Chemical safety goggles in combination with a full-face shield.[8]

-

Skin Protection: A chemically resistant lab coat. Wear two pairs of compatible chemical gloves; nitrile gloves are not recommended for prolonged contact with anilines.[13] Butyl, neoprene, or PVC gloves are more appropriate.[8][13] Trousers should be worn outside of boots to prevent spills from entering footwear.[8]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[10]

-

-

Safe Handling Practices:

-

Designate a specific area within the fume hood for handling this chemical.[13]

-

Before use, ensure all PPE is properly donned and emergency equipment is accessible.

-

When transferring or weighing, use a spatula and perform the task slowly to avoid creating dust or aerosols.

-

Keep containers securely sealed when not in use.[8]

-

Avoid all personal contact. Do not allow the material to touch skin or clothing.[8]

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

-

Section 6: Storage and Incompatibility

Proper storage is crucial to maintain chemical integrity and prevent hazardous reactions.

-

Storage Conditions: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[7][10] The storage area should be secure and locked.[7] Store away from light and sources of ignition.[13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates), strong acids, acid chlorides, and acid anhydrides.[8][10] Contact with these materials can result in vigorous, exothermic, and potentially explosive reactions. Also, avoid contact with copper, aluminum, and their alloys.[8]

Section 7: Accidental Release and Waste Disposal

-

Accidental Release:

-

Evacuate all non-essential personnel from the area and move upwind.[8]

-

Wear full PPE, including respiratory protection.

-

For small spills, absorb the material with an inert, non-combustible absorbent like sand, vermiculite, or silica gel.[7]

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[12]

-

Do not allow the spill to enter drains or waterways.[12]

-

-

Waste Disposal: All waste containing this compound must be managed as hazardous waste.[13] Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[7][13] Do not dispose of down the drain.[13]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet: (S)-3-(1-Aminoethyl)aniline. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Aniline. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

-

Washington State University. (n.d.). Aniline Safety Information. Retrieved from [Link]

Sources

- 1. This compound | C8H12N2 | CID 20134827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. angenechemical.com [angenechemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

- 11. chemos.de [chemos.de]

- 12. fishersci.com [fishersci.com]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

physical and chemical properties of 3-(2-Aminoethyl)aniline

An In-depth Technical Guide to 3-(2-Aminoethyl)aniline: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a bifunctional organic compound of interest to researchers and professionals in chemical synthesis and drug development. By integrating foundational chemical principles with practical application insights, this document serves as an essential resource for understanding and utilizing this versatile molecule.

Introduction: A Molecule of Duality

This compound, also known by its IUPAC name 3-(2-aminoethyl)benzenamine, is an aromatic amine featuring both a primary aliphatic amine (-CH₂CH₂NH₂) and a primary aromatic amine (-C₆H₄NH₂) substituent on a benzene ring. This unique structure, with two distinct nucleophilic centers, makes it a valuable building block in the synthesis of complex molecular architectures, including heterocyclic compounds and pharmaceutical intermediates.[1][2] The interplay between the electron-donating aromatic amine and the flexible ethylamine side chain governs its chemical behavior and potential applications.

The aniline moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, from sulfonamide antibiotics to kinase inhibitors.[2][3] The presence of an additional aliphatic amine group in this compound offers a secondary reactive site for conjugation, cyclization, or salt formation, expanding its synthetic utility.[4] Understanding the distinct properties of each functional group is paramount for its effective application in research and development.

Core Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, reactivity, and suitability for various applications. These properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5][] |

| CAS Number | 76935-75-6 | [5][7] |

| Molecular Formula | C₈H₁₂N₂ | [5][][7] |

| Molecular Weight | 136.19 g/mol | [5][][7] |

| Appearance | Solid | [] |

| Boiling Point | 278.9 °C at 760 mmHg | [][8] |

| Density | 1.062 g/cm³ | [][8] |

| pKa (Predicted) | 9.99 ± 0.10 | [1][8] |

| Flash Point | 144.4 °C | [1][8] |

| Refractive Index | 1.595 | [1][8] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [1] |

Spectroscopic Characterization: A Structural Fingerprint

Spectroscopic analysis provides irrefutable evidence of molecular structure. The expected spectral features of this compound are derived from the characteristic absorptions and resonances of its constituent functional groups.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show distinct peaks corresponding to its two primary amine groups.[9][10]

-

Aromatic N-H Stretch: A pair of bands around 3450-3350 cm⁻¹ indicates the asymmetric and symmetric stretching of the primary aromatic amine.[9][11]

-

Aliphatic N-H Stretch: A similar pair of bands, often sharper, appears in the 3400-3250 cm⁻¹ region for the primary aliphatic amine.[9][10]

-

N-H Bend: A scissoring vibration for primary amines is typically observed around 1650-1550 cm⁻¹.[10][11]

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.[10]

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the ethyl side chain.

-

C-N Stretch: Absorptions for aromatic C-N bonds are found between 1350-1200 cm⁻¹, while aliphatic C-N stretches appear at 1250-1000 cm⁻¹.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the precise arrangement of atoms.

-

¹H NMR:

-

Aromatic Protons: The protons on the benzene ring would appear in the δ 6.5-7.5 ppm region, exhibiting a splitting pattern indicative of a 1,3-disubstituted (meta) ring.[10]

-

Amine Protons (N-H): These signals are typically broad and can appear over a wide chemical shift range (δ 1.0-5.0 ppm). Their position is concentration-dependent, and they can be exchanged with D₂O, causing the signal to disappear.[9][11]

-

Ethyl Protons (-CH₂CH₂-): The two methylene groups will appear as distinct multiplets, likely triplets, in the δ 2.5-3.0 ppm range due to spin-spin coupling. The CH₂ group adjacent to the aromatic ring will be slightly downfield compared to the one adjacent to the aliphatic amine.[10]

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon atom bonded to the aromatic amino group (C-N) will be significantly shielded.[12]

-

Aliphatic Carbons: Two signals in the aliphatic region (δ 30-50 ppm) will correspond to the two methylene carbons of the ethyl chain.[9]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z = 136. A characteristic fragmentation pattern for ethylamines is α-cleavage, which would involve the breaking of the C-C bond adjacent to the aliphatic nitrogen, leading to a resonance-stabilized cation.[9]

Chemical Reactivity: The Tale of Two Amines

The synthetic utility of this compound stems from the differential reactivity of its two amino groups. The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic π-system, reducing its basicity and nucleophilicity compared to the localized lone pair on the aliphatic ethylamine nitrogen.[13]

-

Basicity: The aliphatic amine is significantly more basic (higher pKa of its conjugate acid) than the aromatic amine. This allows for selective protonation under controlled pH conditions.

-

Nucleophilicity: The aliphatic amine is a stronger nucleophile and will preferentially react with electrophiles such as alkyl halides and acyl chlorides under neutral or basic conditions.[14]

-

Electrophilic Aromatic Substitution: The aromatic -NH₂ group is a powerful activating, ortho-, para-directing group.[15] However, under the strongly acidic conditions often used for nitration or Friedel-Crafts reactions, the amino group protonates to form the -NH₃⁺ group, which is strongly deactivating and meta-directing.[13] To achieve ortho/para substitution, the aniline nitrogen is often protected as an amide (e.g., acetanilide), which is less basic but still an ortho-, para-director.[13][15]

Caption: Reactivity pathways of this compound.

Relevance in Medicinal Chemistry and Drug Development

Aniline and its derivatives are privileged structures in drug discovery, serving as key intermediates and scaffolds for a vast range of pharmaceuticals.[2] The dual functionality of this compound makes it an attractive starting material for several reasons:

-

Scaffold for Kinase Inhibitors: The aniline scaffold is a common feature in many approved kinase inhibitors. The amino group can act as a critical hydrogen bond donor or acceptor within the ATP-binding pocket of a kinase.[3] The ethylamine side chain provides a vector for introducing additional pharmacophores to enhance potency and selectivity or to improve physicochemical properties.

-

Synthesis of Heterocycles: The two amine groups can participate in cyclization reactions with bifunctional reagents to form various nitrogen-containing heterocycles, which are prevalent in drug molecules.

-

Linker Chemistry: The aliphatic amine provides a convenient attachment point for linkers in applications such as antibody-drug conjugates (ADCs) or PROTACs, where connecting a payload or a ligand to a larger molecule is required.

Safety and Handling

As with many aromatic amines, this compound requires careful handling. It is classified as hazardous, and appropriate personal protective equipment (PPE) should be used at all times.

| Hazard Class | GHS Statement | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [5] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [5] |

| Respiratory Irritation | H335: May cause respiratory irritation | [5] |

Handling Recommendations:

-

Wear chemical-resistant gloves, safety goggles, and a lab coat.[16][18]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[16]

Experimental Protocol: ¹H NMR Sample Preparation and Analysis

This protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum of this compound for structural verification.

Objective: To prepare a sample of this compound and acquire its ¹H NMR spectrum.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Vial and spatula

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound solid into a clean, dry vial.

-

Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. DMSO-d₆ is often preferred for amines as it can slow down N-H proton exchange, sometimes resulting in sharper N-H signals.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is approximately 4-5 cm.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Follow standard operating procedures to lock, tune, and shim the instrument to ensure a homogeneous magnetic field.

-

Spectrum Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves 16-64 scans.

-

Data Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure of this compound.

Caption: Standard workflow for NMR sample preparation and analysis.

References

-

This compound | C8H12N2 | CID 20134827 - PubChem . National Center for Biotechnology Information. [Link]

-

This compound - LookChem . LookChem. [Link]

-

This compound - ChemBK . ChemBK. [Link]

-

Synthesis of 4-(2-aminoethyl)aniline - PrepChem.com . PrepChem. [Link]

-

Safety Data Sheet - Angene Chemical . Angene Chemical. [Link]

-

24.8: Reactions of Arylamines - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Can Aniline Be Used In Drug Development? - Knowledge - Bloom Tech . Bloom Tech. [Link]

-

Example 11 . UCLA Chemistry. [Link]

-

Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application - MDPI . MDPI. [Link]

-

Aniline - Wikipedia . Wikipedia. [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

- CN109438252B - A kind of synthesis technique of tris(2-aminoethyl)amine - Google Patents.

-

13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines . MDPI. [Link]

-

amines as nucleophiles - Chemguide . Chemguide. [Link]

-

Reactions of Aniline - Chemistry Steps . Chemistry Steps. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online . Spectroscopy Online. [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C8H12N2 | CID 20134827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. lookchem.com [lookchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

- 13. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. fishersci.com [fishersci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

3-(2-Aminoethyl)aniline structural formula

An In-Depth Technical Guide to 3-(2-Aminoethyl)aniline: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound is a versatile bifunctional organic molecule that serves as a critical building block in synthetic chemistry. Featuring both a primary aliphatic amine and a primary aromatic amine, its distinct reactivity profile makes it a valuable scaffold for constructing complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, a validated synthetic pathway with mechanistic insights, its strategic application in medicinal chemistry, and rigorous protocols for safe handling and storage. The content is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to leverage this compound's full potential.

Chapter 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. This compound's structure, characterized by an ethylamine substituent at the meta-position of an aniline ring, dictates its chemical behavior, solubility, and potential for interaction with biological targets.

Structural Formula and Identification

The molecule's IUPAC name is this compound. Its structure consists of a benzene ring substituted with an amino group (-NH₂) and, at the meta position, an aminoethyl group (-CH₂CH₂NH₂). This arrangement provides two distinct nucleophilic centers with different basicities.

Caption: Structural formula of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1][] |

| CAS Number | 76935-75-6[1][][3][4] |

| Molecular Formula | C₈H₁₂N₂[1][][4] |

| Molecular Weight | 136.19 g/mol [1][][4] |

| Canonical SMILES | C1=CC(=CC(=C1)N)CCN[1][] |

| InChIKey | LJQFYBCLMVVNAQ-UHFFFAOYSA-N[1][] |

| Synonyms | 3-(2-Amino-ethyl)-aniline, m-(2-aminoethyl) aniline, 3-Aminobenzeneethanamine[1][3][5] |

Physicochemical Data

The physical properties of this compound are a direct consequence of its structure. The presence of two amine groups allows for hydrogen bonding, influencing its boiling point and solubility. The aromatic ring contributes to its density and refractive index.

Causality Behind Properties:

-